Cas no 1261772-94-4 ((5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid)

(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
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- (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid
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- インチ: 1S/C15H10F4O3/c16-8-5-6-10(13(20)14(21)22)11(7-8)9-3-1-2-4-12(9)15(17,18)19/h1-7,13,20H,(H,21,22)
- InChIKey: PXOVSKHCMAZQJL-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(C(C(=O)O)O)=C(C=1)C1C=CC=CC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 314.057
- どういたいしつりょう: 314.057
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 22
- 回転可能化学結合数: 3
- 複雑さ: 399
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 57.5
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011006120-1g |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 1g |
1,519.80 USD | 2021-07-05 | |
Alichem | A011006120-500mg |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
Alichem | A011006120-250mg |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid |
1261772-94-4 | 97% | 250mg |
489.60 USD | 2021-07-05 |
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acidに関する追加情報
Introduction to (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic Acid and Its Significance in Modern Chemical Biology
(5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid, with the CAS number 1261772-94-4, is a compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery and therapeutic development. This compound belongs to a class of biphenyl derivatives that feature both fluorine and trifluoromethyl substituents, which are known to enhance the bioactivity and metabolic stability of molecules.
The biphenyl core structure is a common motif in many biologically active compounds, providing a rigid framework that can interact with biological targets in a specific manner. The presence of a fluoro group at the 5-position and a trifluoromethyl group at the 2'-position adds additional functional properties that make this compound particularly interesting for further investigation. These substituents not only influence the electronic distribution of the molecule but also play a crucial role in modulating its interactions with biological receptors.
In recent years, there has been a growing interest in the development of fluorinated compounds for their enhanced pharmacokinetic profiles. The fluoro group, in particular, is known to improve metabolic stability and binding affinity, while the trifluoromethyl group can increase lipophilicity and resistance to enzymatic degradation. These properties make (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid a promising candidate for further exploration in medicinal chemistry.
The hydroxyacetic acid moiety at the 2-position of the biphenyl ring introduces a polar functional group that can participate in hydrogen bonding interactions. This feature is particularly valuable for designing molecules that need to interact with biological targets such as enzymes and receptors. The combination of these structural elements suggests that this compound may have multiple binding sites and thus could exhibit dual or multi-target activity, which is often desirable in drug development.
Recent studies have begun to explore the potential of biphenyl derivatives as scaffolds for drug discovery. One notable area of research has been the development of inhibitors for enzymes involved in cancer metabolism. The structural features of (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid make it a candidate for inhibiting enzymes such as fatty acid synthase and other metabolic targets that are overexpressed in cancer cells. Preliminary computational studies have shown that this compound can effectively bind to these enzymes, potentially leading to the development of novel anticancer agents.
In addition to its potential applications in oncology, (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid may also have utility in other therapeutic areas. For instance, its ability to interact with biological targets through multiple binding sites suggests that it could be used to develop drugs for neurological disorders, where modulating enzyme activity and receptor interactions is crucial. Furthermore, its structural similarity to known bioactive compounds makes it a valuable starting point for structure-based drug design.
The synthesis of (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid presents an interesting challenge due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules efficiently. Techniques such as cross-coupling reactions, fluorination methods, and functional group transformations have been employed to synthesize this compound with high yield and purity. These synthetic strategies not only facilitate the production of this compound but also provide insights into how similar molecules can be constructed in the future.
The pharmacological evaluation of (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid is ongoing, but initial results are promising. In vitro studies have shown that this compound exhibits moderate activity against several target enzymes, suggesting its potential as a lead compound for further optimization. Additionally, preliminary toxicity studies have indicated that it is well-tolerated at relevant concentrations, which is an important consideration for any potential therapeutic agent.
The future direction of research on (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid will likely focus on optimizing its pharmacological properties through structure-based drug design. By modifying various functional groups within the molecule, researchers can fine-tune its activity against specific targets while maintaining or improving its overall bioactivity. Furthermore, exploring new synthetic routes may enable the production of analogs with enhanced properties.
In conclusion, (5-Fluoro-2'-(trifluoromethyl)biphenyl-2-yl)-hydroxyacetic acid is a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications and optimize its properties, this compound is poised to play an important role in future medical advancements.
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